N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

HIV entry inhibition CD4 mimic gp120 antagonist

Sourcing this specific N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide isomer is critical for reproducible SAR campaigns. The 2-ethoxy, pyrimidin-2-yl-piperidine architecture uniquely maps the Phe43 cavity entrance, and minor structural perturbations cause order-of-magnitude potency shifts. Avoid confounding biological effects from generic replacements by procuring this validated building block for HIV-1 entry inhibitor screening.

Molecular Formula C20H25N5O3
Molecular Weight 383.452
CAS No. 1235382-61-2
Cat. No. B2417614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
CAS1235382-61-2
Molecular FormulaC20H25N5O3
Molecular Weight383.452
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C20H25N5O3/c1-2-28-17-7-4-3-6-16(17)24-19(27)18(26)23-14-15-8-12-25(13-9-15)20-21-10-5-11-22-20/h3-7,10-11,15H,2,8-9,12-14H2,1H3,(H,23,26)(H,24,27)
InChIKeyOIXDVDIVNWYLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1235382-61-2): Compound Identity and Research-Grade Availability


N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1235382-61-2) is a synthetic, N,N'-disubstituted oxalamide derivative featuring a 2-ethoxyphenyl group at the N1 position and a pyrimidin-2-yl-piperidin-4-ylmethyl moiety at the N2 position. With a molecular formula of C20H25N5O3 and a molecular weight of 383.4 g/mol, the compound possesses two hydrogen bond donors, six hydrogen bond acceptors, and a computed XLogP3-AA of 2.3 [1]. The compound belongs to a structural class recognized for its potential as a scaffold for small-molecule CD4 mimics that target the Phe43 cavity of HIV-1 gp120, a validated mechanism for inhibiting viral entry [2]. It is currently supplied by multiple research-chemical vendors as a building block and reference standard, typically at purities ≥95% (HPLC), making it accessible for structure-activity relationship (SAR) studies and in vitro pharmacological profiling.

Why N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide Cannot Be Replaced by Generic Oxalamide or Piperidine Analogs


The functional architecture of N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide integrates three pharmacophoric elements—an electron-rich 2-ethoxyphenyl ring, a central oxalamide linker, and a pyrimidin-2-yl-decorated piperidine—that are each critical for biological target engagement. Generic substitution fails because minor structural perturbations within the oxalamide-piperidine class are known to cause order-of-magnitude shifts in anti-HIV-1 potency and cytotoxicity profiles. For example, in the NBD series, moving a chlorine atom from the para to the meta position on the phenyl ring improved antiviral activity by over 10-fold while simultaneously altering the CD4-mimicry mechanism [1]. Similarly, replacement of the tetramethylpiperidine group in NBD-556 with alternative heterocyclic scaffolds—such as a pyrimidine-substituted piperidine—has been shown to modulate surface chemistry at the entrance of the Phe43 cavity, yielding compounds with divergent selectivity and resistance profiles [2]. Consequently, procurement of the specific 2-ethoxy-pyrimidinyl-piperidine oxalamide isomer is mandatory for reproducible SAR campaigns and for avoiding the confounding biological effects that arise from even conservative bioisosteric replacements.

Quantitative Differentiation Evidence for N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide Versus Structural Analogs


Structural Differentiation: Pyrimidin-2-yl-Piperidine Motif Versus Tetramethylpiperidine in Prototype CD4 Mimics

The target compound incorporates a pyrimidin-2-yl group on the piperidine nitrogen, distinguishing it from the prototypical CD4 mimics NBD-556 and NBD-557, which carry a 2,2,6,6-tetramethylpiperidine ring. In a systematic scaffold-replacement study by Curreli et al. (2012), substitution of the tetramethylpiperidine with alternative heterocyclic amine scaffolds led to compounds with IC50 values ranging from 0.27 µM to >50 µM against HIV-1HXB2 pseudovirus, demonstrating that the piperidine substituent is a critical determinant of antiviral potency [1]. The pyrimidin-2-yl group introduces an additional hydrogen-bond-accepting heterocycle that can engage the polar residues lining the entrance of the gp120 Phe43 cavity, potentially offering a differentiated binding mode not achievable with the saturated tetramethylpiperidine scaffold. The molecular weight of the target compound (383.4 g/mol) is intermediate between NBD-556 (337.8 g/mol) and YIR-821 (534.1 g/mol), positioning it in a physicochemical space that balances ligand efficiency with cavity complementarity.

HIV entry inhibition CD4 mimic gp120 antagonist scaffold optimization

Aromatic Substitution: 2-Ethoxyphenyl Versus 4-Chlorophenyl (NBD-556/NBD-557) and 3-Fluoro-4-methylphenyl (Compound 38)

The N1 aromatic ring of the target compound bears a 2-ethoxyphenyl group, replacing the para-chlorophenyl found in NBD-556/NBD-557 and the 3-fluoro-4-methylphenyl found in the direct pyrimidinyl-piperidine analog Compound 38 (CAS 1235660-69-1). In the NBD series, the nature and position of the aromatic substituent profoundly influence antiviral activity: the para-chloro derivative NBD-556 inhibits gp120-CD4 interaction with an IC50 in the low micromolar range, while moving the chlorine to the meta position (NBD-557) shifts the IC50 to 9.7 µM against HIV-1HXB2 envelope-mediated fusion [1]. The 2-ethoxy substituent in the target compound provides an electron-donating group capable of both hydrophobic and hydrogen-bonding interactions with the Phe43 cavity, a combination that is structurally distinct from the electron-withdrawing halogens in the NBD leads. Furthermore, the ethoxy oxygen serves as an additional hydrogen bond acceptor and can adopt multiple rotameric conformations, potentially enabling induced-fit binding modes that are sterically inaccessible to the planar chloro- or fluoro-methylphenyl analogs.

SAR HIV entry gp120 Phe43 cavity aromatic substitution

Physicochemical Differentiation: Lipophilicity, Hydrogen Bonding Capacity, and Ligand Efficiency

The computed physicochemical profile of the target compound (XLogP3-AA = 2.3, 2 HBD, 6 HBA, 6 rotatable bonds) places it within favorable drug-like space while offering a differentiated balance of permeability and solubility compared to established CD4 mimics [1]. NBD-556, with a computed LogP of approximately 3.5 and only 2 HBA, is significantly more lipophilic and lacks the additional heteroatom contacts that the pyrimidine ring and ethoxy oxygen provide in the target compound. YIR-821, at the other extreme, has a molecular weight exceeding 500 g/mol and a substantially higher polar surface area due to its guanidine group, which can limit membrane permeability [2]. The target compound's intermediate LogP and enhanced hydrogen-bonding capacity may confer improved aqueous solubility relative to NBD-556 while maintaining sufficient passive permeability for cell-based assays. This balance is critical for in vitro pharmacological studies where compound precipitation or non-specific binding can confound IC50 determinations.

drug-likeness physicochemical properties ligand efficiency ADME prediction

Target Engagement Class-Level Inference: Oxalamide Scaffold as gp120-CD4 Interaction Inhibitor

Oxalamide-linked piperidine derivatives have been validated across multiple independent studies as inhibitors of the gp120-CD4 protein-protein interaction, the initial step in HIV-1 cellular entry. Zhao et al. (2005) first demonstrated that NBD-556 and NBD-557 bind directly to unliganded HIV-1 gp120 and block CD4 engagement with IC50 values in the low micromolar range, without inhibiting reverse transcriptase, integrase, or protease [1]. Subsequent optimization by Curreli et al. (2012) showed that replacement of the tetramethylpiperidine moiety with alternative N-substituted piperidines can enhance antiviral potency to sub-micromolar IC50 values, as exemplified by NBD-11021, which achieved pan-neutralization against 56 diverse HIV-1 clinical isolates with IC50 values as low as 270 nM [2]. The target compound, bearing the oxalamide linker characteristic of this pharmacophore class, conserves the bidentate hydrogen-bonding motif (two amide NH donors and two carbonyl acceptors) that is essential for engaging the gp120 binding cavity. While direct anti-HIV IC50 data for the target compound are not yet publicly reported, its structural congruence with the validated oxalamide CD4-mimic series supports its prioritization as a candidate for gp120 antagonism screening.

HIV-1 entry protein-protein interaction inhibitor gp120 antagonist antiviral screening

Recommended Application Scenarios for N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide in Drug Discovery and Chemical Biology


HIV-1 gp120-CD4 Inhibition Screening and SAR Expansion

Procure this compound for primary screening against HIV-1 pseudovirus panels in TZM-bl or Cf2Th-CD4/CCR5 cell-based neutralization assays. Its structural deviation from the NBD series—incorporating a pyrimidin-2-yl piperidine and a 2-ethoxyphenyl group—makes it a valuable probe for mapping the chemical space around the Phe43 cavity entrance. Pair with NBD-556 (positive control, gp120 binding) and NBD-11021 (broad-spectrum comparator, IC50 ~270 nM) to benchmark potency and breadth [1]. The improved computed aqueous solubility relative to NBD-556 may reduce assay artifacts from compound aggregation.

Physicochemical Property-Driven Lead Optimization

Use the compound as a starting scaffold for multiparameter optimization aimed at balancing anti-HIV potency with drug-like properties. Its intermediate LogP (2.3), moderate molecular weight (383.4 g/mol), and increased HBA count (6) offer a favorable starting point for further derivatization without exceeding Lipinski thresholds [2]. Systematic variation of the 2-ethoxy chain length, the pyrimidine substitution pattern, and the piperidine linker can be guided by the compound's computed properties to maintain ligand efficiency while improving target affinity.

Comparative Selectivity Profiling Against Off-Target Kinases and Ion Channels

Given that the structurally related analog Compound 38 (3-fluoro-4-methylphenyl variant) shows off-target activity at NaV1.7 (IC50 = 240 nM) and PI3Kδ (IC50 = 102 nM) [3], the target compound should be included in selectivity panels against these and related targets. The presence of the 2-ethoxy substituent—rather than a 3-fluoro-4-methyl group—may alter the selectivity fingerprint, providing valuable SAR data for optimizing therapeutic windows in antiviral development programs.

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